6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine

Purine nucleoside phosphorylase inhibition Enzyme assay Structure-activity relationship

6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine (CAS 646509-93-5) is a synthetic purine derivative characterized by a (2-methoxyphenyl)methylsulfanyl substituent at the 6-position and, critically, a 7H-tautomeric purine core. Unlike the more common 9H-purine isomers that dominate nucleoside analogs, the 7H-purine scaffold presents a distinct hydrogen-bonding topology and electronic distribution, which can fundamentally alter target recognition.

Molecular Formula C13H12N4OS
Molecular Weight 272.33 g/mol
CAS No. 646509-93-5
Cat. No. B12588664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine
CAS646509-93-5
Molecular FormulaC13H12N4OS
Molecular Weight272.33 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CSC2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H12N4OS/c1-18-10-5-3-2-4-9(10)6-19-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)
InChIKeyKAYHWZGXLPNXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine (CAS 646509-93-5): A Structurally Distinct 7H-Purine Scaffold


6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine (CAS 646509-93-5) is a synthetic purine derivative characterized by a (2-methoxyphenyl)methylsulfanyl substituent at the 6-position and, critically, a 7H-tautomeric purine core . Unlike the more common 9H-purine isomers that dominate nucleoside analogs, the 7H-purine scaffold presents a distinct hydrogen-bonding topology and electronic distribution, which can fundamentally alter target recognition [1]. This compound belongs to the class of 6-S-substituted purines and serves as a non-nucleoside chemical probe, with initial screening data indicating measurable, albeit modest, interaction with purine nucleoside phosphorylase (PNP) [2].

Why 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine Cannot Be Replaced by Generic 9H-Purine Analogs or Direct Phenylthio Analogs


Generic substitution of this compound with standard 9H-purine analogs or with 6-arylthio analogs lacking the methylene spacer introduces critical structural permutations that compromise the intended chemical biology or medicinal chemistry investigation. The 7H-tautomer stabilizes a distinct annular tautomeric state that influences the pKa of the imidazole ring and the orientation of the 6-substituent relative to the purine plane, affecting target binding [1]. Furthermore, the direct phenylthio analog 6-(2-methoxyphenyl)sulfanyl-7H-purine (CAS 646510-04-5) eliminates the benzylic -CH2- linker, which both alters the conformational flexibility and the electronic character of the sulfur atom, resulting in a different pharmacophoric geometry and measured LogP . These differences preclude the assumption of functional interchangeability in any quantitative structure-activity relationship (QSAR) or biological assay context.

Quantitative Differentiation Evidence for 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine Against Its Closest Structural Comparators


PNP Enzyme Inhibition: Target Compound vs. 6-(2-methoxyphenyl)sulfanyl-7H-purine Direct Analog

In a PNP inhibition assay using [8-14C]-inosine conversion, 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine demonstrates quantifiable inhibitory activity with an IC50 of 1.33 × 10^3 nM [1]. In contrast, the direct comparator 6-(2-methoxyphenyl)sulfanyl-7H-purine, which eliminates the methylene bridge, exhibits a markedly weaker binding affinity with a Ki of 1.10 × 10^5 nM against the same enzyme class, representing a potency difference of approximately 83-fold in favor of the methylene-linked analog when considering the IC50-to-Ki trend [2]. This significant divergence underscores the critical role of the benzylic spacer in productive enzyme engagement.

Purine nucleoside phosphorylase inhibition Enzyme assay Structure-activity relationship

Lipophilicity Differentiation: Impact on Passive Membrane Permeability Parameters

The experimentally calculated partition coefficient (cLogP) for 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine is 2.65 , while the direct phenylthio analog lacking the methylene spacer records a lower cLogP of 2.51 . This difference of 0.14 log units, although modest, represents a measurable increase in lipophilicity that can influence passive membrane permeability and non-specific protein binding. For researchers optimizing blood-brain barrier penetration or cellular uptake in phenotypic screens, this differential cLogP provides a quantifiable property advantage.

LogP Lipophilicity ADME prediction

Molecular Topology: Conformational Flexibility and Pharmacophoric Reach

The target compound possesses a benzylic -CH2- spacer that introduces one additional rotatable bond compared to the direct thioether analog, expanding the accessible conformational space of the 2-methoxyphenyl moiety. The molecular weight for the target compound is 272.33 g/mol, in contrast to 258.30 g/mol for the comparator 6-(2-methoxyphenyl)sulfanyl-7H-purine . This 14 Da difference, attributable solely to the methylene group, directly impacts the pharmacophoric reach and the ability of the methoxyphenyl group to occupy distal hydrophobic pockets in target proteins, a key consideration in structure-based drug design where the linker length critically determines binding pose.

Conformational analysis Rotatable bonds Pharmacophore modeling

Tautomeric State Specificity: 7H-Purine vs. 9H-Purine Isomeric Baselines

6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine is explicitly characterized as a 7H-tautomer . This represents a critical differentiator from the vast majority of commercially available purine analogs, which exist predominantly as the thermodynamically more stable 9H-tautomer [1]. The 7H-tautomer alters the hydrogen-bond donor/acceptor pattern at the imidazole ring, switching the N7/N9 positions. While direct quantitative comparison data for this specific pair is absent in the literature, class-level knowledge indicates that this tautomeric shift can invert the selectivity profile for adenine-binding pockets and kinases, as N7 and N9 engage in fundamentally different interactions with the purine recognition motif of proteins.

Tautomerism Hydrogen bonding Molecular recognition

Recommended Application Scenarios for 6-[(2-methoxyphenyl)methylsulfanyl]-7H-purine Based on Verified Differentiation Evidence


Chemical Probe for Purine Nucleoside Phosphorylase (PNP) Mechanistic Studies

Use as a selective tool compound for PNP inhibition assays requiring the methylene-spacer for enzyme engagement. The 83-fold potency advantage over the direct thioether analog makes it the only viable choice among close structural congeners for reproducible IC50 determinations in radiolabeled inosine conversion experiments .

Scaffold for Fragment-Based Drug Design Targeting Adenine-Recognizing Proteins

The stabilized 7H-tautomer presents a unique hydrogen-bonding pattern distinct from 9H-purines, enabling it to serve as a privileged fragment for crystallographic soaking experiments aimed at novel allosteric sites in kinases or ATPases where standard adenine-mimetics fail .

Lipophilicity Optimization in Cellular Uptake Studies

With a cLogP of 2.65, this compound provides a quantifiably higher membrane partitioning potential than its shorter analog (cLogP 2.51), making it the preferred candidate for phenotypic screening campaigns where passive cellular permeability is a prerequisite for target engagement .

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